molecular formula C10H9BrClFO2 B14039089 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14039089
M. Wt: 295.53 g/mol
InChI Key: OHJNQWABELBGRY-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with bromine at position 1 and a 2-chloro-6-(fluoromethoxy)phenyl group. Its molecular formula is C₁₀H₉BrClFO₂, with an approximate molecular weight of 295.54 g/mol (derived from structural analogs in and ).

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

1-bromo-1-[2-chloro-6-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO2/c1-6(14)10(11)9-7(12)3-2-4-8(9)15-5-13/h2-4,10H,5H2,1H3

InChI Key

OHJNQWABELBGRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Cl)OCF)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one generally follows a pathway involving:

  • Introduction of the bromine atom at the alpha position of the ketone.
  • Functionalization of the aromatic ring with chloro and fluoromethoxy substituents.
  • Control of reaction conditions to achieve selective substitution and avoid side reactions.

The key step is the alpha-bromination of the corresponding aryl-propan-2-one precursor that already bears the 2-chloro-6-(fluoromethoxy)phenyl group.

Alpha-Bromination of Aryl Propan-2-ones

Alpha-bromination of ketones is a well-established reaction, often conducted using hydrobromic acid or bromine sources under acidic or neutral conditions.

Example procedure from related compounds (EP 2231637 B1):

  • A solution of the aryl propan-2-one derivative is treated with hydrobromic acid (33% in acetic acid) at room temperature under nitrogen.
  • The reaction mixture is then heated to 80 °C and stirred for 30 minutes, during which a yellow suspension forms.
  • After cooling to 10 °C, the solid is filtered and washed to isolate the alpha-bromo ketone hydrobromide salt.
  • The salt is then neutralized with saturated sodium bicarbonate solution, extracted with organic solvent (tert-butyl methyl ether), washed, dried, and concentrated to yield the alpha-bromo ketone as an oil.

This method provides a reliable route to alpha-bromo aryl ketones with good purity and yield, applicable to substrates bearing chloro and fluoro substituents on the aromatic ring.

Aromatic Ring Functionalization

The presence of a 2-chloro and 6-(fluoromethoxy) substituent on the phenyl ring suggests that selective halogenation and fluorination steps precede or coincide with the ketone formation.

  • Chlorination of the aromatic ring can be achieved by electrophilic aromatic substitution using chlorine sources under controlled conditions.
  • Introduction of the fluoromethoxy group (-OCH2F) typically involves nucleophilic substitution or fluorination reactions on a suitable precursor, such as a hydroxy or methoxy group, using fluorinating agents or fluoromethylating reagents.

While direct literature on the exact fluoromethoxy substitution on the 6-position is limited, analogous fluorination methods involve:

  • Use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or related agents.
  • Controlled reaction temperatures and solvents to prevent over-fluorination or decomposition.

Alternative Bromination Methods

Other bromination methods include:

  • Use of lithium bromide in acetone for substitution reactions on alkyl sulfonates, which can lead to brominated side chains under reflux conditions.
  • Radical bromination using N-bromosuccinimide (NBS) under photochemical conditions, though these tend to favor benzylic or allylic positions rather than alpha-ketone positions.

However, for alpha-bromination of aryl ketones, hydrobromic acid in acetic acid remains the preferred method due to selectivity and yield.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, tert-butyl methyl ether Acetic acid for bromination; ether for extraction
Temperature 25 °C (initial), then 80 °C (reaction) Heating promotes bromination
Atmosphere Nitrogen Prevents oxidation
Reaction Time 30 minutes (bromination step) Sufficient for complete reaction
Work-up Cooling, filtration, washing, neutralization Ensures purity and isolation

Research Discoveries and Perspectives

  • The alpha-bromination method using hydrobromic acid in acetic acid is documented in European patent EP 2231637 B1, where similar halogenated aryl ketones have been synthesized with high efficiency and purity.
  • The selective bromination avoids over-bromination and side reactions, which is critical for retaining the sensitive fluoromethoxy group.
  • The presence of electron-withdrawing groups (chloro, fluoro) on the aromatic ring influences the reactivity and regioselectivity of bromination.
  • Alternative bromination methods such as radical bromination or use of lithium bromide are less selective for alpha-bromination of ketones and may lead to lower yields or impurities.
  • Fluoromethoxy substitution on aromatic rings is synthetically challenging but achievable through nucleophilic fluorination or fluoromethylation techniques, which require careful optimization of reagents and conditions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Aromatic ring chlorination Chlorine source, electrophilic aromatic substitution Introduction of 2-chloro substituent General synthetic knowledge
Aromatic ring fluoromethoxylation Fluoromethylating agents (e.g., fluoromethyl halides), nucleophilic substitution Installation of 6-(fluoromethoxy) group Analogous fluorination methods
Alpha-bromination of ketone Hydrobromic acid (33% in acetic acid), 80 °C, N2 atmosphere Selective alpha-bromination yielding 1-bromo ketone hydrobromide salt EP 2231637 B1
Work-up and isolation Cooling, filtration, washing with tert-butyl methyl ether, neutralization with NaHCO3 Isolation of pure alpha-bromo aryl ketone EP 2231637 B1

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of halogenated compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

The di-brominated analog () exhibits increased molecular weight and steric hindrance, likely reducing solubility compared to the target .

Substituent Position and Electronic Effects :

  • The 2-chloro-6-(fluoromethoxy) configuration in the target creates a meta-directing electronic environment, contrasting with the 2-fluoro-3-(trifluoromethoxy) substituents in , which introduce stronger electron-withdrawing effects due to the trifluoromethoxy group .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

  • Polarity : The fluoromethoxy group (FOCH₂) in the target compound is less polar than the trifluoromethoxy (CF₃OCH₂) group in , suggesting lower lipophilicity .
  • Stability : Bromine’s larger atomic radius compared to chlorine () may increase susceptibility to nucleophilic displacement but reduce thermal stability .

Biological Activity

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one, a compound identified by its unique structural features, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Molecular Details

  • Chemical Name : this compound
  • CAS Number : [insert CAS number]
  • Molecular Formula : C10H9BrClF
  • Molecular Weight : [insert molecular weight]

Structural Representation

The compound features a bromo group, a chloro atom, and a fluoromethoxy substituent on a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro studies indicate potential efficacy against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
  • Antitumor Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Studies

A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Antitumor Activity

In another investigation, the compound was tested against human pancreatic cancer cell lines. The results showed a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours of exposure. This effect was linked to the induction of apoptosis as evidenced by increased Annexin V staining.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus32Disruption of cell membrane
AntimicrobialEscherichia coli64Inhibition of metabolic pathways
AntitumorPancreatic cancer cells10 (IC50)Induction of apoptosis

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
BrominationBr₂, DCM, 0°C, 12 h65–70
Radical brominationNBS, AIBN, CCl₄, reflux, 6 h75–80
Friedel-CraftsFeCl₃, Br₂, CH₃CN, 25°C, 8 h60–65

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons in the 2-chloro-6-(fluoromethoxy)phenyl group show distinct splitting due to adjacent electronegative atoms) .
    • 19F NMR : Confirms fluoromethoxy group integrity (δ ≈ -140 to -150 ppm) .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include unit cell dimensions (monoclinic P21/c space group common for similar brominated ketones) and hydrogen bonding networks .

Q. Table 2: Example Crystallographic Data

ParameterValue (from analogous structures)Reference
Space groupP21/c
Unit cell (Å, °)a=8.21, b=10.45, c=12.33, β=95.2
R-factor<0.05

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods due to volatile brominated byproducts.
  • Storage: Inert atmosphere (argon) at 0–4°C to prevent decomposition .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

  • Variable Temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).
  • DFT Calculations : Compare experimental ¹³C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
  • Solvent Correction : Use CDCl₃ or DMSO-d6 for consistency with published data .

Advanced: What computational approaches are effective for modeling its reactivity and electronic properties?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO-LUMO gaps (calculated via DFT) predict electrophilic/nucleophilic sites. For example, the ketone carbonyl is a strong electrophile (LUMO ≈ -1.5 eV) .
  • Docking Studies : Assess binding affinity in biological targets (e.g., enzymes) using AutoDock Vina.
  • MD Simulations : Evaluate solvation effects in polar solvents (e.g., water or methanol).

Advanced: How are crystallographic refinement challenges addressed for halogen-heavy structures?

Methodological Answer:

  • Disorder Modeling : Split Br/Cl atoms into multiple positions using SHELXL’s PART instruction .
  • Thermal Ellipsoids : Apply anisotropic refinement for heavy atoms to account for electron density asymmetry.
  • Twinned Data : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning .

Advanced: What strategies improve regioselectivity in derivatization reactions (e.g., introducing substituents to the aryl ring)?

Methodological Answer:

  • Directing Groups : Utilize meta-directing effects of the fluoromethoxy group to target specific ring positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze bromine substitution at the para position relative to chlorine.
  • Protection/Deprotection : Temporarily protect the ketone with ethylene glycol to avoid interference during aryl functionalization .

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